molecular formula C17H19N5O8 B15240569 Boc-D-his(dnp)-OH

Boc-D-his(dnp)-OH

Cat. No.: B15240569
M. Wt: 421.4 g/mol
InChI Key: KPGVUOQMOHGHEW-GFCCVEGCSA-N
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Description

Boc-D-histidine(dinitrophenyl)-OH is a compound used in peptide synthesis. It is a derivative of histidine, an essential amino acid, and is protected by a tert-butyloxycarbonyl (Boc) group at the amino terminus and a dinitrophenyl (dnp) group at the imidazole side chain. This compound is commonly used in solid-phase peptide synthesis to prevent unwanted side reactions during the assembly of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-histidine(dinitrophenyl)-OH typically involves the protection of the amino group of histidine with a Boc group and the imidazole side chain with a dnp group. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine. The imidazole side chain is then protected by reacting with dinitrofluorobenzene under basic conditions.

Industrial Production Methods

Industrial production of Boc-D-histidine(dinitrophenyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-D-histidine(dinitrophenyl)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc group using trifluoroacetic acid (TFA) and the dnp group using reducing agents.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

    Deprotection: TFA for Boc removal and reducing agents like sodium dithionite for dnp removal.

    Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, free from protecting groups.

Scientific Research Applications

Boc-D-histidine(dinitrophenyl)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of Boc-D-histidine(dinitrophenyl)-OH involves the protection of reactive groups during peptide synthesis. The Boc group protects the amino terminus, preventing unwanted reactions, while the dnp group protects the imidazole side chain. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Boc-L-histidine(dinitrophenyl)-OH: Similar structure but with L-histidine instead of D-histidine.

    Fmoc-D-histidine(dinitrophenyl)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.

    Boc-D-histidine(benzyl)-OH: Uses a benzyl group for side chain protection instead of dnp.

Uniqueness

Boc-D-histidine(dinitrophenyl)-OH is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. The use of D-histidine also imparts different stereochemical properties compared to its L-counterpart, making it valuable in the synthesis of peptides with specific configurations.

Properties

Molecular Formula

C17H19N5O8

Molecular Weight

421.4 g/mol

IUPAC Name

(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m1/s1

InChI Key

KPGVUOQMOHGHEW-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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